2-Chloro-6-(methoxycarbonyl)pyridine-4-boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

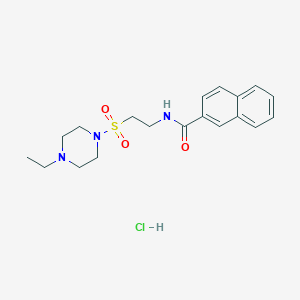

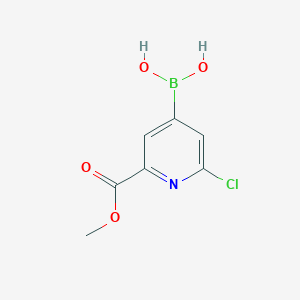

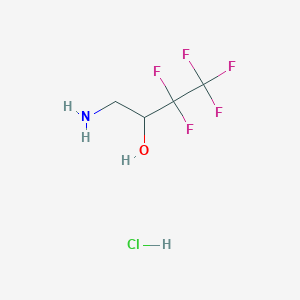

“2-Chloro-6-(methoxycarbonyl)pyridine-4-boronic acid” is a chemical compound with the CAS Number: 2225170-53-4. It has a molecular weight of 215.4 and its IUPAC name is (2-chloro-6-(methoxycarbonyl)pyridin-4-yl)boronic acid .

Synthesis Analysis

The synthesis of boronic acids and their derivatives is often achieved through Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7BClNO4/c1-14-7(11)5-2-4(8(12)13)3-6(9)10-5/h2-3,12-13H,1H3 . This code provides a specific description of the molecular structure of the compound.Chemical Reactions Analysis

Boronic acids and their derivatives, including “2-Chloro-6-(methoxycarbonyl)pyridine-4-boronic acid”, are valuable building blocks in organic synthesis. They are often used in Suzuki–Miyaura coupling reactions . Protodeboronation of boronic esters, while not well developed, has been reported in the literature .Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura Coupling

This compound is used as a reagent in Suzuki–Miyaura coupling, which is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Ligand-free Palladium-catalyzed Suzuki Coupling

It is also used as a reagent in ligand-free palladium-catalyzed Suzuki coupling reactions . This reaction is performed under microwave irradiation .

Preparation of HIV-1 Protease Inhibitors

This compound is used in the preparation of HIV-1 protease inhibitors . These inhibitors are potential cancer therapeutics .

Synthesis of PDK1 and Protein Kinase CK2 Inhibitors

It is used in the synthesis of potential cancer therapeutics, such as PDK1 and protein kinase CK2 inhibitors .

Synthesis of Borinic Acid Derivatives

This compound is used in the synthesis of borinic acid derivatives . Borinic acids are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

Synthesis of Fluorescent Borinic Acid

It is used in the synthesis of fluorescent borinic acid, a ratiometric sensor for H2O2 .

Protodeboronation in Total Synthesis

The protodeboronation of pinacol boronic esters, which can be derived from this compound, has been used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .

Synthesis of Methylene-bridged Diarylborinic Acid

It is used in the synthesis of methylene-bridged diarylborinic acid . This compound has been used for catalysis .

Zukünftige Richtungen

The future directions of research involving “2-Chloro-6-(methoxycarbonyl)pyridine-4-boronic acid” and similar compounds could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, the use of these compounds in the synthesis of new pharmaceuticals and materials could be explored.

Eigenschaften

IUPAC Name |

(2-chloro-6-methoxycarbonylpyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClNO4/c1-14-7(11)5-2-4(8(12)13)3-6(9)10-5/h2-3,12-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPCHEPNKZCWDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC(=C1)Cl)C(=O)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-ethylphenyl)-5-(2-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2658476.png)

![N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2658478.png)

![1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2658480.png)

![N-(tetrahydro-2-furanylmethyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2658498.png)